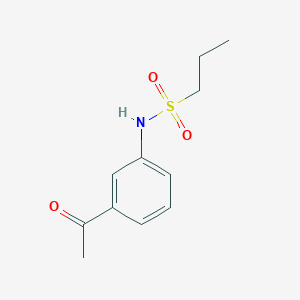

N-(3-acetylphenyl)-1-propane-sulfonamide

Description

Contextualization within the Sulfonamide Chemical Class

The sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (or another heteroatom), is a cornerstone of modern drug discovery.

The sulfonamide moiety is a key structural feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. nih.govnih.govgoogle.com This versatility stems from the ability of the sulfonamide group to act as a stable, non-hydrolyzable mimic of a peptide bond, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. nih.gov The therapeutic potential of sulfonamides extends across numerous disease areas, including the treatment of viral infections, cancer, inflammatory diseases, and cardiovascular disorders. nih.govnih.gov

Table 1: Therapeutic Areas with FDA-Approved Sulfonamide-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Infectious Diseases | Antibacterials, Antivirals |

| Oncology | Carbonic Anhydrase Inhibitors, Kinase Inhibitors |

| Inflammation | COX-2 Inhibitors |

| Cardiovascular Diseases | Diuretics, Antihypertensives |

| Neurological Disorders | Anticonvulsants |

This table is illustrative and not exhaustive.

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. nih.govgoogle.com This discovery marked a revolutionary moment in medicine, paving the way for the age of antibiotics. nih.gov While the advent of penicillin and other antibiotics later overshadowed their use as primary antibacterial agents, the importance of the sulfonamide scaffold has not diminished. nih.gov

In contemporary drug development, sulfonamides have evolved beyond their antimicrobial origins. They are integral components of drugs targeting a variety of enzymes and receptors. For instance, they are found in diuretics that target carbonic anhydrase, anti-inflammatory drugs that inhibit cyclooxygenase-2 (COX-2), and a range of anticancer agents. The enduring legacy of sulfonamides is a testament to their chemical stability, favorable pharmacokinetic properties, and the synthetic accessibility that allows for the creation of large and diverse chemical libraries for screening.

Rationale for Investigating the N-(3-acetylphenyl)-1-propane-sulfonamide Moiety

While direct experimental data on this compound is lacking, a theoretical analysis of its structure can provide a rationale for its potential investigation in medicinal chemistry.

The structure of this compound combines several key pharmacophoric features:

Aromatic Ring: The phenyl ring provides a rigid scaffold and can engage in hydrophobic and pi-stacking interactions with biological targets.

Acetyl Group: The meta-positioned acetyl group is an electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can influence the electronic properties of the aromatic ring and provide a specific interaction point with a receptor.

Sulfonamide Linker: This group is a critical pharmacophoric element, capable of acting as a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). It also provides a flexible linker between the aryl and alkyl portions of the molecule.

Propyl Group: The n-propyl group attached to the sulfonyl moiety is a small, lipophilic group that can fit into hydrophobic pockets of a target protein.

The combination of these features in a single molecule suggests that this compound could be designed to interact with a variety of biological targets. The specific arrangement of the acetyl group on the phenyl ring and the nature of the alkyl group on the sulfonamide are key determinants of its potential selectivity and potency.

Based on the known biological activities of other sulfonamide-containing molecules with similar structural motifs, one can hypothesize potential therapeutic applications for this compound. For instance, various substituted benzenesulfonamides have been explored as inhibitors of enzymes such as carbonic anhydrases, kinases, and proteases. The acetylphenyl moiety, in particular, is found in various compounds with demonstrated biological activities.

Further research, including chemical synthesis and biological screening, would be necessary to determine if this compound or its derivatives possess any meaningful therapeutic properties. The design of future studies could draw inspiration from the vast body of work on other sulfonamides to guide the exploration of its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

N-(3-acetylphenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-3-7-16(14,15)12-11-6-4-5-10(8-11)9(2)13/h4-6,8,12H,3,7H2,1-2H3 |

InChI Key |

UCWAFKWASMQSMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Acetylphenyl 1 Propane Sulfonamide and Its Analogues

Established Synthetic Routes to N-Acetylphenyl Sulfonamides

Traditional methods for the synthesis of N-acetylphenyl sulfonamides, including the target compound N-(3-acetylphenyl)-1-propanesulfonamide, typically involve direct reactions or the use of pre-functionalized precursors.

The most straightforward and widely employed method for the synthesis of N-aryl sulfonamides is the reaction of an appropriate arylamine with a sulfonyl chloride in the presence of a base. For the synthesis of N-(3-acetylphenyl)-1-propanesulfonamide, this would involve the condensation of 3-aminoacetophenone with 1-propanesulfonyl chloride. This reaction is typically facilitated by a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

A similar approach has been successfully used for the synthesis of analogous compounds. For instance, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was synthesized in a one-pot reaction under basic conditions, highlighting the efficiency of this direct condensation method. The choice of solvent and base can influence the reaction time and yield.

Table 1: Examples of Direct Synthesis of N-Acetylphenyl Sulfonamide Analogues

| Arylamine Precursor | Sulfonyl Chloride | Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Aminoacetophenone | 4-Chlorobenzenesulfonyl chloride | Pyridine | CH2Cl2 | Overnight | Moderate |

Note: The data in this table is based on the synthesis of analogous compounds and serves as a representative example of the direct synthesis approach.

An alternative strategy involves the use of precursors that already contain either the acetylphenyl or the sulfonamide group, with the final step being the formation of the sulfonamide bond or the introduction of the acetyl group.

One such approach could involve the synthesis of N-(3-acetylphenyl)acetamide as a precursor. organic-chemistry.org This compound can then be subjected to further reactions to introduce the propanesulfonamide group. Another route could start with a sulfonamide-containing precursor which is then functionalized with an acetyl group at the meta-position of the phenyl ring.

For example, the synthesis of various phenyl sulfonamide analogues has been achieved using 4-(thiomorpholin-4-ylsulfonyl)aniline as a key intermediate. nih.gov This aniline (B41778) derivative, already containing the sulfonamide moiety, can then undergo reactions to introduce or modify other functional groups on the phenyl ring.

Advanced Synthetic Strategies for N-(3-acetylphenyl)-1-propane-sulfonamide Derivatives

To improve upon traditional methods, researchers have developed advanced synthetic strategies that offer benefits such as reduced reaction times, higher yields, and the ability to create more complex molecular architectures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

One notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids, bypassing the need for the often unstable sulfonyl chlorides. This process typically involves a two-step microwave reaction with an activating agent. Another approach utilizes microwave heating for the palladium-catalyzed carbonylation of aryl halides in the presence of sulfamide (B24259) nucleophiles to produce aryl and heteroaryl acyl sulfamides.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Sulfonamides

| Reaction Type | Heating Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Condensation | Conventional | 24-48 hours | Moderate |

| Condensation | Microwave | 7 minutes | High |

| From Sulfonic Acids | Conventional | Several hours | Moderate |

Note: This table presents a general comparison based on literature for analogous sulfonamide syntheses.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov While specific MCRs for the direct synthesis of N-(3-acetylphenyl)-1-propanesulfonamide integrated with a heterocycle are not extensively documented, the principles of MCRs can be applied to generate diverse libraries of sulfonamide-containing heterocyclic compounds.

These reactions offer a powerful platform for drug discovery by enabling the rapid assembly of complex molecules from simple precursors. For instance, MCRs have been used to synthesize various sulfonamide hybrids containing biologically active heterocycles such as pyrazoles, triazoles, and oxadiazoles. This approach could be adapted to incorporate the N-(3-acetylphenyl)-1-propanesulfonamide scaffold into a heterocyclic framework.

The use of catalysts, particularly heterogeneous catalysts, offers significant advantages in terms of ease of separation and reusability. Nanomagnetic catalysts have gained attention in sulfonamide synthesis due to their high efficiency and environmentally friendly nature.

Copper complexes immobilized on magnetic iron oxide nanoparticles have been effectively used as recyclable catalysts for the synthesis of aromatic sulfonamides. These reactions often proceed in water, further enhancing their green credentials. The catalyst can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity.

Table 3: Nanomagnetic Catalyst-Mediated Synthesis of Aromatic Sulfonamides

| Catalyst | Reactants | Solvent | Key Advantage |

|---|---|---|---|

| MNPs-MA@Cu | Aromatic amines, Sulfonyl chlorides | Water | Recyclable, High Yield |

Note: This table showcases examples of nanomagnetic catalysis for the synthesis of general aromatic sulfonamides.

Diversification Strategies for Structural Analogues

The structural framework of this compound offers multiple points for chemical modification, allowing for the generation of a library of diverse analogs. Key strategies focus on the chemical transformation of the acetylphenyl group, modifications of the propane-sulfonamide chain, and the integration of various heterocyclic systems.

Chemical Transformations of the Acetylphenyl Group

The acetyl group on the phenyl ring is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Reduction of the Acetyl Group: The carbonyl of the acetyl group can be reduced to a secondary alcohol (e.g., N-(3-(1-hydroxyethyl)phenyl)-1-propanesulfonamide) using reducing agents such as sodium borohydride. Further reduction to an ethyl group (N-(3-ethylphenyl)-1-propanesulfonamide) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Formation of Heterocycles: The acetyl group serves as a key precursor for the synthesis of various heterocyclic rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. A classical approach involves the condensation of the ketone with a hydrazine to form a hydrazone, which then undergoes cyclization. nih.gov Another strategy is the reaction with hydroxylamine (B1172632) to form oximes, which can then be cyclized to isoxazoles.

Synthesis of Cinnamic Acid Derivatives: The acetyl group can participate in condensation reactions to form α,β-unsaturated carbonyl compounds, which are precursors to cinnamic acid derivatives. For example, a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base can yield a chalcone (B49325) intermediate, which can be further oxidized to the corresponding cinnamic acid derivative. nih.govresearchgate.netjocpr.com

Table 1: Examples of Chemical Transformations of the Acetylphenyl Group This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Sodium borohydride | N-(3-(1-hydroxyethyl)phenyl)-1-propanesulfonamide | Reduction |

| This compound | Hydrazine hydrate | N-(3-(1H-pyrazol-3-yl)phenyl)-1-propanesulfonamide | Heterocycle Formation |

| This compound | Benzaldehyde, NaOH | N-(3-(3-phenylacryloyl)phenyl)-1-propanesulfonamide | Condensation |

Modifications of the Propane-Sulfonamide Chain

The propane-sulfonamide moiety also presents opportunities for structural diversification, primarily through modifications at the nitrogen atom and alterations to the propyl chain.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides in the presence of a base like sodium hydride. sciforum.net This allows for the introduction of a wide range of substituents, from simple alkyl groups to more complex functionalized chains.

Chain Extension and Functionalization: While less common, modifications to the propane (B168953) chain itself can be envisioned. This could involve starting from alternative sulfonyl chlorides with longer or functionalized alkyl chains. For example, using 4-chlorobutanesulfonyl chloride would result in a longer alkyl chain with a terminal halide that could be further functionalized.

Table 2: Examples of Modifications of the Propane-Sulfonamide Chain This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent(s) | Product | Modification Type |

|---|---|---|---|

| This compound | Sodium hydride, Methyl iodide | N-methyl-N-(3-acetylphenyl)-1-propanesulfonamide | N-Alkylation |

| 3-Aminoacetophenone | Butanesulfonyl chloride | N-(3-acetylphenyl)butane-1-sulfonamide | Chain Extension |

Integration of Diverse Heterocyclic Systems

A common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties is the incorporation of heterocyclic rings.

Attachment to the Sulfonamide Nitrogen: A variety of heterocyclic amines can be used in the initial sulfonamide synthesis instead of 3-aminoacetophenone, or they can be introduced via N-alkylation of a precursor. For example, reacting 1-propanesulfonyl chloride with heterocyclic amines like aminopyridines or aminothiazoles would yield analogs with the heterocycle directly attached to the sulfonamide nitrogen.

Incorporation via the Phenyl Ring: Heterocyclic systems can also be appended to the phenyl ring. This often involves starting with a substituted 3-aminoacetophenone that already contains a heterocyclic moiety.

Piperidine (B6355638) and Morpholine (B109124) Derivatives: The introduction of saturated heterocycles like piperidine and morpholine is a frequent diversification tactic. These groups can be incorporated by reacting a suitable precursor, such as N-(3-(chloroacetyl)phenyl)-1-propanesulfonamide, with piperidine or morpholine. sciforum.netmdpi.com

Table 3: Examples of Integration of Diverse Heterocyclic Systems This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent(s) | Product | Integration Strategy |

|---|---|---|---|

| 1-Propanesulfonyl chloride | 3-Amino-5-(pyridin-2-yl)acetophenone | N-(3-acetyl-5-(pyridin-2-yl)phenyl)-1-propanesulfonamide | Heterocycle on Phenyl Ring |

| N-(3-(chloroacetyl)phenyl)-1-propanesulfonamide | Piperidine | N-(3-(2-(piperidin-1-yl)acetyl)phenyl)-1-propanesulfonamide | Heterocycle attached to Acetyl Group |

| This compound | 1-(2-Chloroethyl)pyrrolidine, NaH | N-(3-acetylphenyl)-N-(2-(pyrrolidin-1-yl)ethyl)-1-propanesulfonamide | Heterocycle via N-Alkylation |

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 1 Propane Sulfonamide Derivatives

Impact of Substitutions on the Acetylphenyl Ring

The acetylphenyl ring is a critical component that can be modified to modulate activity. Key considerations include the position of the acetyl group and the introduction of various substituents.

Role of the Propane-Sulfonamide Moiety in Biological Activity

The propane-sulfonamide portion of the molecule offers several avenues for modification that could significantly impact biological activity.

Chain Length and Flexibility Modifications

The length and flexibility of the alkyl chain in the alkanesulfonamide part of the molecule are known to be important for the activity of some sulfonamide-containing drugs. Varying the chain length from methyl to pentyl, for example, would alter the lipophilicity and conformational flexibility of the molecule. This, in turn, could affect its ability to cross cell membranes and adapt to the shape of a binding pocket. For some classes of arylpropyl sulfonamides, longer alkyl chains have been associated with increased cytotoxic activity. A comparative study of N-(3-acetylphenyl)alkanesulfonamides with varying chain lengths (methanesulfonamide, ethanesulfonamide, butanesulfonamide, etc.) would be required to determine the optimal chain length for a desired biological effect.

Functional Group Variations within the Sulfonamide Linker

The sulfonamide linker itself is a key pharmacophoric feature. Introducing functional groups, such as hydroxyl or amino groups, at different positions on the propane (B168953) chain could create new hydrogen bonding opportunities and alter the molecule's polarity. These changes can lead to enhanced binding affinity and selectivity for a specific biological target. The synthesis and biological evaluation of such derivatives are essential to understand the SAR in this region of the molecule.

SAR of Integrated Heterocyclic Scaffolds

Incorporating heterocyclic rings is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. Attaching heterocyclic scaffolds, such as thiophene, furan, or pyridine (B92270), to the N-(3-acetylphenyl)-1-propane-sulfonamide core could lead to novel compounds with enhanced biological profiles. For example, research on other N-(acetylphenyl) derivatives has shown that the introduction of benzothiazole (B30560) or pyrazole (B372694) moieties can confer significant antibacterial and antioxidant activities. A systematic exploration of different heterocyclic systems integrated into the this compound structure would be a promising avenue for discovering new bioactive agents.

Analysis of Sulfonamide-Coupled Pyrazole Derivatives

The coupling of a sulfonamide group with a pyrazole ring has yielded compounds with notable inhibitory activities. SAR studies on these derivatives have revealed that the nature and position of substituents on the pyrazole and the acyl moieties significantly influence their potency.

In a series of acyl pyrazole sulfonamides screened for α-glucosidase inhibition, all synthesized compounds demonstrated greater potency than the standard drug, acarbose (B1664774). frontiersin.org The inhibitory activity was found to be dependent on the substituent on the acyl group. For instance, compound 5a , which has a chlorine atom at the para-position of the phenyl ring, was the most potent, with an IC50 value of 1.13 ± 0.06 µM, making it 35 times more effective than acarbose (IC50 = 35.1 ± 0.14 µM). frontiersin.org

Further investigation into pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors has provided additional SAR insights. nih.govacs.org The exploration of the pyrazole region of a hit compound revealed that various substituted aromatic and heteroaromatic moieties could be introduced in place of the original 3,5-dimethylpyrazole (B48361) group. acs.org Modifications to the alkyl groups on the pyrazole ring were generally well-tolerated, with several derivatives maintaining submicromolar activity. Notably, an n-propyl chain at the 5-position of the pyrazole resulted in a threefold increase in potency compared to the initial hit. nih.gov

Linear alkyl chains on the phenyl ring connected to the azabicyclic sulfonamide portion generally led to more potent inhibitors than branched substituents. nih.gov For example, compounds with ethyl, n-butyl, and n-hexyl groups showed higher potency. nih.gov

| Compound | Modification | Target | IC50 (µM) |

|---|---|---|---|

| Acarbose (Standard) | - | α-glucosidase | 35.1 ± 0.14 |

| 5a | p-chloro substitution on acyl phenyl ring | α-glucosidase | 1.13 ± 0.06 |

| Hit Compound 1 | 3,5-dimethylpyrazole | h-NAAA | ~1.0 |

| Compound 9 | 5-n-propyl on pyrazole | h-NAAA | 0.33 |

| Compound 37 | p-ethyl on phenyl ring | h-NAAA | 0.051 |

| Compound 39 | p-n-butyl on phenyl ring | h-NAAA | 0.023 |

| Compound 41 | p-n-hexyl on phenyl ring | h-NAAA | 0.019 |

| Compound 38 | p-iso-propyl on phenyl ring | h-NAAA | 0.744 |

SAR in Sulfonamide-Bearing Thiazole (B1198619) Analogues

The incorporation of a thiazole ring into sulfonamide derivatives has been a fruitful strategy in the development of potent biological agents. The SAR of these compounds is largely dictated by the nature, position, and number of substituents on the associated phenyl rings, as well as their electron-donating or withdrawing properties. researchgate.netnih.gov

In a study of thiazole-bearing sulfonamide analogs as potential anti-Alzheimer's agents, one analog demonstrated excellent potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.10 ± 0.05 µM and 0.20 ± 0.050 µM, respectively. researchgate.netnih.gov This was significantly more potent than the reference drug, donepezil. researchgate.netnih.gov The SAR for this series of compounds was found to be dependent on the substituents on the phenyl rings. researchgate.netnih.gov

Another study on antimicrobial thiazoles highlighted the importance of the heterocyclic system clubbed with the thiazole ring. nih.gov For instance, 2-pyrazoline (B94618) linked with thiazole has shown promising antimicrobial potential. nih.gov The substitution pattern on the pyrazoline and thiazole rings plays a crucial role in determining the biological activity. nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| Analog 1 | AChE | 0.10 ± 0.05 |

| Analog 1 | BuChE | 0.20 ± 0.050 |

| Donepezil (Standard) | AChE | 2.16 ± 0.12 |

| Donepezil (Standard) | BuChE | 4.5 ± 0.11 |

Structure-Activity Insights from Oxindoles and Other Fused Systems

While less extensively documented in the provided search results, the fusion of sulfonamide moieties with oxindole (B195798) and other polycyclic systems presents another avenue for developing bioactive compounds. The SAR of these derivatives is influenced by the substitution pattern on the fused ring system.

For instance, in a series of indole (B1671886) sulfonamide molecules targeting aromatase, the indole group and the sulfonamide linker were found to interact with key residues in the enzyme's active site. mdpi.com Replacement of the indole portion with other heterocyclic systems led to compounds with significantly higher activity, with some exhibiting IC50 values in the low micromolar range. mdpi.com Specifically, compounds 3 and 9 from this study demonstrated potent aromatase inhibition and selective action against MCF7 breast cancer cells. mdpi.com

| Compound | Modification | Target | IC50 (µM) |

|---|---|---|---|

| Best Indole Sulfonamide | Indole moiety | Aromatase | Sub-micromolar |

| Compound 3 | Replacement of indole | Aromatase | 0.16 - 0.75 |

| Compound 9 | Replacement of indole | Aromatase | 0.16 - 0.75 |

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial tool for identifying the key chemical features responsible for the biological activity of a class of compounds. For sulfonamide derivatives, several general pharmacophoric features have been identified that contribute to their inhibitory potential.

A pharmacophore model developed for sulfonamide chalcone (B49325) derivatives as α-glucosidase inhibitors identified five crucial features. nih.gov The model highlighted the important role of the NH group in binding to the active site. nih.gov This is consistent with findings from molecular docking studies of other sulfonamide derivatives, which suggest that the sulfonamide moiety interacts with key catalytic residues in the enzyme's active site through the formation of hydrogen bonds. researchgate.net

For a series of ALK inhibitors, a structure-based pharmacophore model was constructed that included two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as essential features. mdpi.com The sulfonamide group is a key pharmacophore in some aromatase inhibitors, with both the oxygen and nitrogen atoms of the sulfonamide group capable of establishing important interactions within the active site of the target protein. mdpi.com

The general structure-activity relationship notes for sulfonamides indicate that the core sulfonamide group is a "magic group" for various biological activities. openaccesspub.org For antibacterial sulfonamides, a free aromatic amine group is often a key feature. openaccesspub.org For other activities, such as anti-inflammatory effects, the substitution pattern on the aromatic ring and the sulfonamide nitrogen is critical. openaccesspub.org

In essence, the pharmacophore for many biologically active sulfonamides includes a central sulfonamide core that acts as a hydrogen bond donor and acceptor, an aromatic ring that can participate in hydrophobic or pi-stacking interactions, and various substituents that modulate the compound's potency, selectivity, and physicochemical properties. Optimization of these features is a key strategy in the design of novel and more effective sulfonamide-based therapeutic agents.

Following a comprehensive search for scientific literature and experimental data, it has been determined that there is no publicly available research detailing the specific enzyme inhibition profiles for the chemical compound this compound.

Extensive queries were conducted to locate studies on the molecular mechanism of action and biological target elucidation of this specific molecule against Carbonic Anhydrase (CA), Cyclooxygenase-2 (COX-2), Histone Deacetylase 6 (HDAC6), Cholinesterases (AChE and BChE), the NLRP3 inflammasome, Protein-Tyrosine Phosphatase 1B (PTP1B), and Dihydropteroate (B1496061) Synthetase.

The searches did not yield any specific inhibition constants (Kᵢ), IC₅₀ values, or mechanistic studies for this compound. While the broader class of sulfonamides is known to interact with many of these enzyme targets, no data currently exists in the scientific literature to describe the activity of this particular compound.

Therefore, the generation of an article with the requested detailed research findings, data tables, and specific mechanistic descriptions for this compound is not possible at this time due to the absence of primary research on the subject.

Molecular Mechanism of Action and Biological Target Elucidation

Receptor Modulation and Antagonism

The ability of a compound to modulate receptor activity is a cornerstone of modern pharmacology. However, the specific interactions of N-(3-acetylphenyl)-1-propane-sulfonamide with receptor systems have not been documented.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

There is currently no scientific evidence to suggest that this compound functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist. Extensive searches of scientific databases have not revealed any studies that have investigated or identified such activity for this compound.

Other Receptor Binding Interactions

Beyond the GnRH receptor, there is a lack of information regarding the binding profile of this compound across other receptor families. Comprehensive screening assays would be required to determine if this molecule exhibits any affinity for other physiologically relevant receptors.

Cellular Pathway Perturbations

The influence of a chemical entity on cellular pathways can reveal its potential for therapeutic intervention in a variety of diseases. For this compound, its effects on key cellular processes remain unknown.

Induction of Apoptosis and Cell Cycle Modulation

There are no available studies that have examined the effect of this compound on programmed cell death (apoptosis) or the regulation of the cell cycle. Research in this area would be necessary to determine if the compound has potential as an anti-proliferative agent.

Anti-angiogenic and Anti-metastatic Effects

The processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) are critical targets in oncology research. At present, there is no data to indicate whether this compound possesses any anti-angiogenic or anti-metastatic properties.

Interference with DNA Integration

The potential for a compound to interfere with DNA integration is a mechanism of interest for certain antiviral and anticancer therapies. There is no information available from scientific literature to suggest that this compound has been investigated for such activity.

Selective vs. Broad-Spectrum Activity Mechanisms

Currently, there is no publicly available scientific literature or research data detailing the selective versus broad-spectrum activity mechanisms of the chemical compound this compound. Extensive searches of chemical and biological databases have not yielded any studies on its molecular mechanism of action or its specific biological targets. Therefore, a discussion on whether this compound exhibits selective or broad-spectrum activity cannot be provided.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Should a biological target for N-(3-acetylphenyl)-1-propane-sulfonamide be identified, molecular docking simulations would be performed to predict its binding affinity. This is typically expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. The analysis would also detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on other sulfonamides have shown that the sulfonamide group often acts as a key hydrogen bond acceptor. nih.govchemrxiv.orgresearchgate.net

Through docking simulations, it would be possible to identify the specific binding pocket on a target protein and the key amino acid residues that interact with this compound. Understanding these interactions is fundamental for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

To benchmark the potential efficacy of this compound, its docking results would be compared against those of known inhibitors or standard drugs for the same biological target. This comparative analysis helps in assessing the relative potential of the novel compound. For example, in studies of indole-based diaza-sulfonamides, the binding affinities of the test compounds were compared to the clinically proven drug Doxorubicin. nih.gov

A hypothetical data table for such a comparative docking study is presented below:

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase | -8.5 | LYS78, GLU95, ASP164 |

| Standard Drug A | Hypothetical Kinase | -9.2 | LYS78, TYR80, ASP164 |

| Known Ligand B | Hypothetical Kinase | -7.9 | GLU95, PHE163 |

Preclinical in Vitro Biological Activity Assessment

Anti-infective Applications

Antiprotozoal and Antimalarial Investigations

No studies were identified that assessed the efficacy of N-(3-acetylphenyl)-1-propane-sulfonamide against protozoal or malarial parasites. Research in this area would typically involve in vitro screening against parasitic strains such as Plasmodium falciparum (the primary causative agent of malaria) or other protozoa like Trypanosoma or Leishmania species. Such studies would determine the concentration of the compound required to inhibit parasite growth and proliferation, often expressed as the half-maximal inhibitory concentration (IC50).

Anti-inflammatory and Analgesic Potential

There is no available research on the anti-inflammatory or analgesic properties of this compound. Investigations into anti-inflammatory activity would typically involve cell-based assays to measure the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in response to an inflammatory stimulus. Analgesic potential is often initially assessed through in vitro methods that examine the compound's interaction with pain-related molecular targets.

Neurological Activities

Anticonvulsant Properties

A search of scientific databases yielded no information regarding the anticonvulsant properties of this compound. Preclinical assessment of anticonvulsant activity often begins with in vitro models, such as electrophysiological studies on neuronal cultures to determine the compound's effect on ion channels or neurotransmitter systems implicated in seizure activity.

Other Biological Activities (e.g., Antioxidant, Anti-ulcer)

No published data exists on the antioxidant or anti-ulcer activities of this compound. Antioxidant potential is commonly evaluated in vitro using assays that measure the compound's ability to scavenge free radicals or inhibit oxidative enzymes. Preliminary anti-ulcer investigations might involve assessing the compound's cytoprotective effects on gastric mucosal cells in vitro.

Future Directions and Research Perspectives

Design of Next-Generation N-(3-acetylphenyl)-1-propane-sulfonamide Analogues

The design of next-generation analogs of this compound is a promising avenue for the discovery of new therapeutic agents. The structural versatility of the sulfonamide scaffold allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Future research could focus on modifications of both the acetylphenyl ring and the propane-sulfonamide moiety.

Strategic modifications to the acetylphenyl ring could involve the introduction of various substituents to explore structure-activity relationships (SAR). For instance, the position and nature of the acetyl group could be altered, or additional functional groups could be introduced to modulate the electronic and steric properties of the molecule. Such modifications have been shown to influence the biological activity of other sulfonamide-containing compounds. mdpi.comnih.gov

Similarly, the propane-sulfonamide portion of the molecule offers opportunities for structural diversification. The length of the alkyl chain could be varied, or it could be replaced with other linkers to optimize interactions with biological targets. Furthermore, the sulfonamide nitrogen can be substituted with a wide range of functionalities to create novel derivatives with potentially improved therapeutic profiles. nih.gov

Table 1: Potential Modifications for Next-Generation Analogues

| Molecular Scaffold | Potential Modification Sites | Examples of Modifications | Desired Outcome |

| This compound | Acetylphenyl Ring | Substitution with halogens, alkyl, or alkoxy groups; Isosteric replacement of the acetyl group | Enhanced target binding, improved metabolic stability |

| Propane-sulfonamide Moiety | Variation of alkyl chain length; Introduction of cyclic structures; N-substitution | Optimized pharmacokinetic properties, altered solubility |

Exploration of Novel Biological Targets for Therapeutic Intervention

The sulfonamide functional group is a key pharmacophore in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netajchem-b.comijpsonline.com This suggests that this compound and its future analogs could be investigated for a variety of therapeutic applications by exploring their interactions with novel biological targets.

Historically, sulfonamides have been known to target enzymes such as dihydropteroate (B1496061) synthase in bacteria. everydayhealth.com More recently, sulfonamide-based drugs have been developed to inhibit other key enzymes implicated in disease, such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2). acs.orgopenaccesspub.org The potential for this compound analogs to interact with these and other enzymes warrants investigation.

Furthermore, the exploration of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors as potential targets for this class of compounds could unveil new therapeutic opportunities. For example, certain sulfonamides have been identified as 5-HT receptor antagonists. openaccesspub.org

Table 2: Potential Biological Targets for Sulfonamide Analogs

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrase, COX-2, VEGFR-2, HIV Protease | Glaucoma, Inflammation, Cancer, HIV/AIDS |

| Receptors | 5-HT Receptors, Nuclear Receptors | CNS Disorders, Metabolic Diseases |

| Ion Channels | Voltage-gated ion channels | Neurological Disorders |

Integration of Advanced Synthetic Methodologies

The efficient synthesis of a diverse library of this compound analogs will be crucial for exploring their therapeutic potential. Moving beyond classical synthetic methods, the integration of advanced synthetic methodologies can facilitate the rapid and efficient generation of novel compounds. researchgate.net

Modern synthetic techniques such as C-N cross-coupling reactions, C-H activation, and multicomponent reactions offer powerful tools for the synthesis of complex sulfonamides. researchgate.netthieme-connect.com These methods often provide greater efficiency, atom economy, and functional group tolerance compared to traditional approaches. For instance, palladium- or copper-catalyzed cross-coupling reactions can be employed for the direct formation of the C-N bond in the sulfonamide linkage. thieme-connect.com

Furthermore, the use of flow chemistry and automated synthesis platforms could accelerate the drug discovery process by enabling the high-throughput synthesis and screening of analog libraries. These technologies allow for precise control over reaction parameters and can significantly reduce reaction times.

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential side effects of this compound analogs, the development of targeted delivery systems is a critical area of future research. These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. wikipedia.org

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, have shown great promise for targeted drug delivery. ijpsjournal.com These nanoparticles can be engineered to encapsulate the drug and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells. wikipedia.orgijpsjournal.com

Another approach is the development of prodrugs of this compound analogs. A prodrug is an inactive form of a drug that is converted to the active form in the body, often at the target site. This strategy can be used to improve the drug's solubility, stability, and pharmacokinetic profile.

Synergy Studies with Existing Therapeutic Agents

Investigating the synergistic effects of this compound analogs with existing therapeutic agents could lead to more effective combination therapies. Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. elifesciences.org

Future research should involve in vitro and in vivo studies to identify promising drug combinations and to elucidate the underlying mechanisms of synergy. This could involve high-throughput screening of various drug combinations against different disease models.

Q & A

Q. What are the most effective synthetic routes for N-(3-acetylphenyl)-1-propane-sulfonamide, and how can purity be optimized?

The compound can be synthesized via nickel-catalyzed reductive cross-coupling, as demonstrated by the reaction of 3-acetylphenylamine with propane-sulfonyl chloride. A yield of 75% was achieved using flash column chromatography (petroleum ether/ethyl acetate = 2/1) for purification . Alternative methods involve sulfonylation of 3-acetylphenyl precursors under controlled pH and temperature to minimize byproducts. Purity optimization requires rigorous solvent selection (e.g., DCM for recrystallization) and analytical validation via NMR and HPLC .

Q. How should researchers characterize the structural and chemical properties of this compound?

Key characterization techniques include:

- NMR Spectroscopy : and NMR (e.g., δ 2.54 ppm for acetyl protons, δ 197.7 ppm for carbonyl carbons) to confirm substituent positions .

- IR Spectroscopy : Peaks near 1697 cm (C=O stretch) and 1319 cm (S=O stretch) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 311.44 g/mol for related sulfonamides) .

- HPLC : Purity assessment with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the solubility challenges, and how can they be addressed in experimental design?

Solubility data for this compound is limited, but analogous sulfonamides show poor aqueous solubility. Strategies include:

- Using polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.

- Derivatization with hydrophilic groups (e.g., hydroxylation) to improve bioavailability .

Advanced Research Questions

Q. How do structural modifications impact biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

Substitutions on the acetyl or sulfonamide groups significantly alter activity. For example:

- Fluorine addition at the phenyl ring enhances receptor binding affinity but may reduce metabolic stability .

- Methoxy groups improve solubility but can antagonize target interactions, as seen in comparative studies of similar compounds . Contradictions arise in SAR when electron-withdrawing groups (e.g., -NO) inconsistently modulate activity across different assays, suggesting context-dependent target interactions .

Q. What methodologies resolve discrepancies in reported synthetic yields or biological data?

- Yield Optimization : Screen reaction conditions (e.g., catalyst loading, solvent polarity). For instance, increasing Ni catalyst concentration from 5% to 10% improved yields in cross-coupling reactions .

- Biological Replication : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Cross-check data against structurally validated analogs .

- Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., fixed IC measurement conditions) .

Q. How can researchers assess the compound’s stability under various experimental conditions?

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for sulfonamide derivatives) .

- Photostability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and monitor via HPLC .

- pH Stability : Test solubility and integrity in buffers (pH 2–9) over 24–72 hours .

Q. What are the toxicity profiles, and how should safety protocols be tailored for in vivo studies?

- Acute Toxicity : Classified under GHS Category 4 (oral LD > 300 mg/kg). Use PPE (gloves, goggles) and fume hoods during handling .

- Metabolite Analysis : Monitor for sulfonic acid derivatives, which may exhibit renal toxicity .

- In Vivo Protocols : Dose escalation studies in rodents with liver/kidney function markers (e.g., ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.